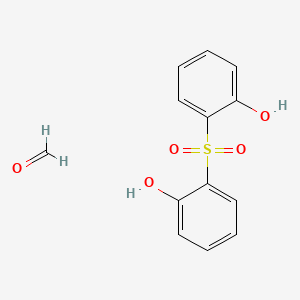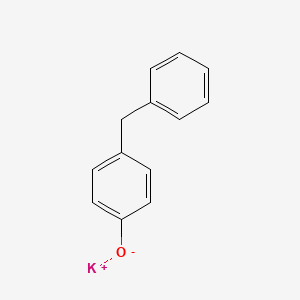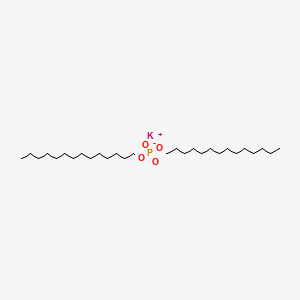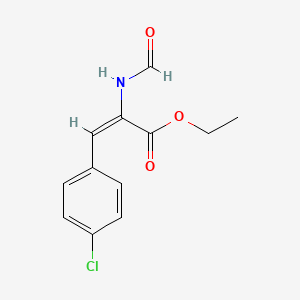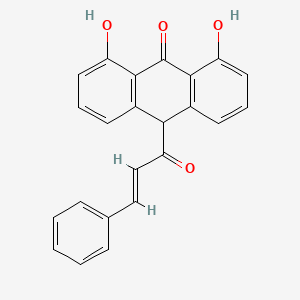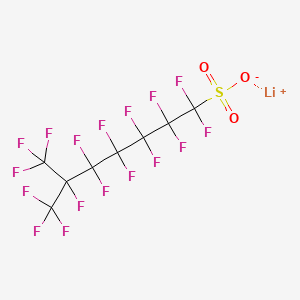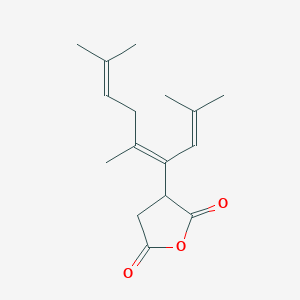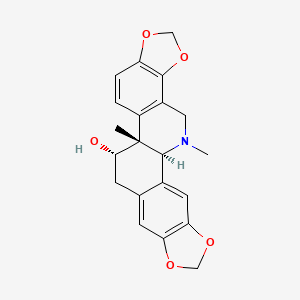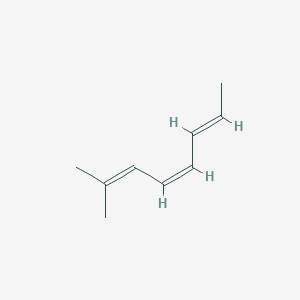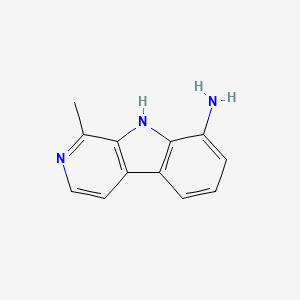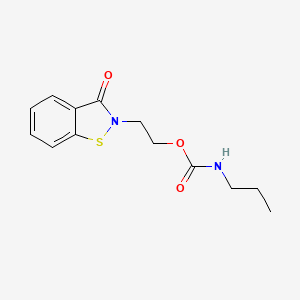
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is a synthetic organic compound known for its use in the fragrance industry. It is also referred to by its commercial names such as Lyral, Kovanol, Mugonal, and Landolal . The compound has a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol . It is characterized by its pleasant floral scent, making it a popular ingredient in perfumes, soaps, and other personal care products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde typically starts from myrcene, a naturally occurring terpene . The process involves a Diels-Alder reaction with acrolein to form the cyclohexenecarbaldehyde group . This intermediate is then subjected to acid-catalyzed hydration to produce the final compound . The reaction conditions include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through distillation and other separation techniques to meet the required quality standards for use in fragrances .
化学反応の分析
Types of Reactions
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 4-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid
Reduction: 4-(4-Methylpentyl)cyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
作用機序
The primary mechanism of action of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors . The compound binds to specific receptors in the olfactory system, triggering a sensory response that is perceived as a pleasant floral scent . This interaction is mediated by the binding of the aldehyde group to the receptor, leading to the activation of downstream signaling pathways involved in olfaction .
類似化合物との比較
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is unique in its structure and olfactory properties. Similar compounds include:
4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde:
3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde: Another isomer with similar applications in the fragrance industry.
The uniqueness of this compound lies in its specific structure, which imparts a distinct floral scent that is highly valued in perfumery .
特性
CAS番号 |
83803-50-3 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h6,10-11,13H,3-5,7-9H2,1-2H3 |
InChIキー |
QXCGZLBKYFEHDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC1=CCC(CC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


